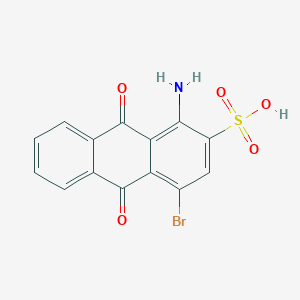

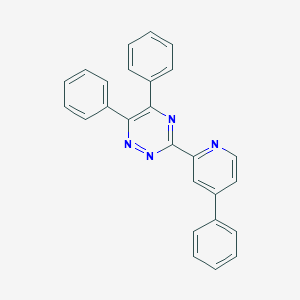

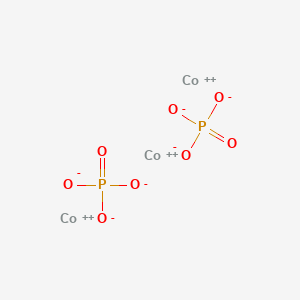

![molecular formula C6H12N2O2S2 B085702 3-[(3-Amino-3-oxopropyl)dithio]propanamide CAS No. 1002-19-3](/img/structure/B85702.png)

3-[(3-Amino-3-oxopropyl)dithio]propanamide

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds structurally similar to “3-[(3-Amino-3-oxopropyl)dithio]propanamide” involves nuanced chemical reactions, often starting with precursors that incorporate amino, oxo, and dithio functional groups. For example, compounds such as 1-Amino-3-(aminooxy)-2-propanol have been synthesized as enzyme inhibitors, indicating a pathway that could be relevant for synthesizing structurally related compounds (Staněk et al., 1992). Similarly, the conjugation of the thiol group of cysteine with amino-derivatized drugs via a linker suggests a methodology that could be adapted for synthesizing compounds with dithio groups (Petit et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to “3-[(3-Amino-3-oxopropyl)dithio]propanamide” often features intricate bonding and spatial arrangements, influenced by the presence of amino, oxo, and dithio functional groups. These structures facilitate various biological and chemical activities. The structure determination of similar compounds, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, showcases complex molecular frameworks that could parallel those of “3-[(3-Amino-3-oxopropyl)dithio]propanamide” (Huang et al., 2005).

Chemical Reactions and Properties

Compounds with similar frameworks undergo a variety of chemical reactions, including cyclization and conjugation, that modify their chemical properties for specific applications. The synthesis and reactivity of such compounds highlight their versatility and potential as intermediates in producing more complex molecules (Dotsenko et al., 2013).

Physical Properties Analysis

The physical properties of “3-[(3-Amino-3-oxopropyl)dithio]propanamide” and similar compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various scientific areas. Although specific data on “3-[(3-Amino-3-oxopropyl)dithio]propanamide” is not directly available, the analysis of related compounds provides insight into their behavior under different conditions and their storage requirements.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for catalysis, and role as intermediates in synthesis, are central to understanding “3-[(3-Amino-3-oxopropyl)dithio]propanamide” and structurally related molecules. Studies on similar compounds illustrate their functional versatility and potential in synthetic chemistry and material science applications (Orlinskii, 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

One study focused on synthesizing derivatives of L-cystine, closely related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide," to evaluate their anticancer activities. The compounds demonstrated significant cytotoxicity against Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) tumor cells, with some increasing the lifespan of tumor-bearing mice by up to 102% (Sharma et al., 2002). This suggests the potential of such derivatives in cancer treatment, offering a foundation for further investigation into related compounds.

Anticonvulsant Studies

Another research avenue explored the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating significant anticonvulsant activity in mice models. These compounds outperformed standard drugs like phenytoin in the maximal electroshock (MES) test, highlighting their potential as powerful agents against generalized seizures (Idris et al., 2011). This research points to the therapeutic applications of compounds structurally related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide" in neurology and pharmacology.

Drug Conjugation and Linker Technology

The development of conjugation reactions for linking drugs and labels to thiol groups, as explored in one study, presents an innovative application of compounds similar to "3-[(3-Amino-3-oxopropyl)dithio]propanamide." This research introduces a method based on thia-Michael addition, offering an alternative to traditional reagents and expanding the toolkit for drug delivery and biomolecule tagging (Petit et al., 2019).

Antibacterial and Antifungal Activity

Compounds structurally related to "3-[(3-Amino-3-oxopropyl)dithio]propanamide" have also been synthesized and evaluated for their antimicrobial properties. A study found certain derivatives to possess significant activity against bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Chaudhary et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-[(3-amino-3-oxopropyl)disulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXCLGKEGAGUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143005 | |

| Record name | Dithiobispropionimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Amino-3-oxopropyl)dithio]propanamide | |

CAS RN |

1002-19-3 | |

| Record name | Dithiobispropionimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiobispropionimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

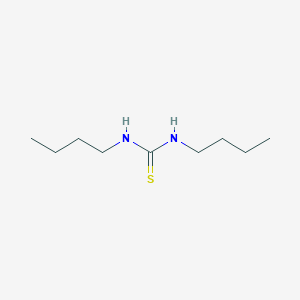

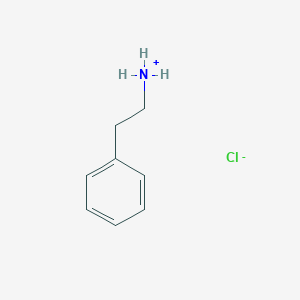

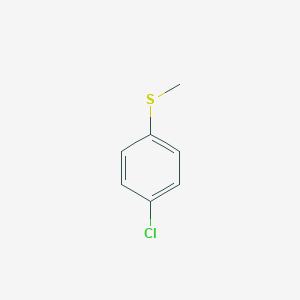

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

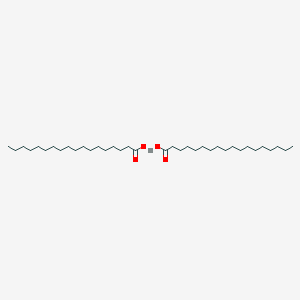

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)